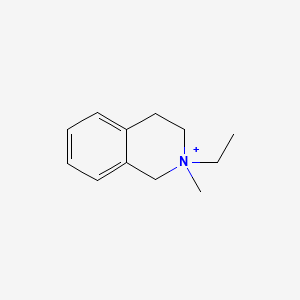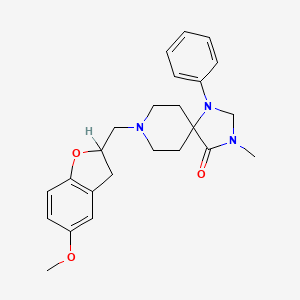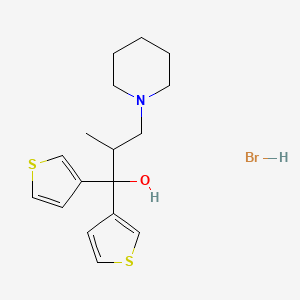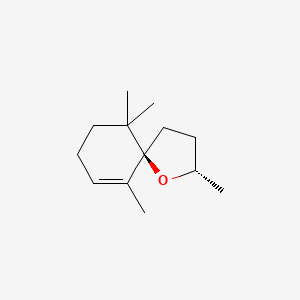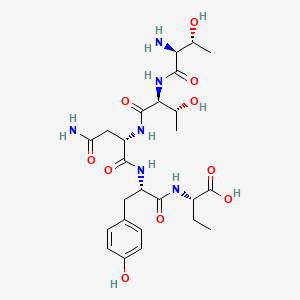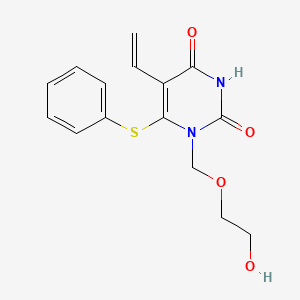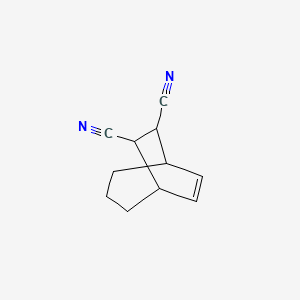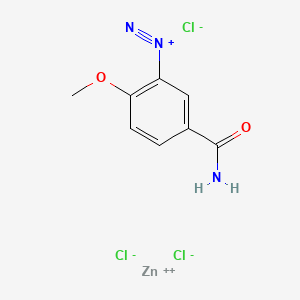
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a propanaminium backbone, a formyl group, a methoxyphenoxy group, and a trimethylammonium chloride moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
The synthesis of 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Propanaminium Backbone: The initial step involves the synthesis of the propanaminium backbone through a reaction between propanamine and an appropriate alkylating agent.
Introduction of the Formyl Group: The formyl group is introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through an etherification reaction, typically involving methoxyphenol and an appropriate leaving group.
Quaternization: The final step involves the quaternization of the amine group with methyl chloride to form the trimethylammonium chloride moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, often facilitated by strong nucleophiles such as hydroxide ions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of phenol derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of 1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride depends on its specific application. In biological systems, it may interact with cellular components such as proteins, nucleic acids, and membranes. The formyl group can form covalent bonds with nucleophilic sites, while the quaternary ammonium group can interact with negatively charged biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cell membranes, and modulation of signal transduction pathways.
類似化合物との比較
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride can be compared with other similar compounds, such as:
1-Propanaminium, 3-(4-hydroxy-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride: Lacks the formyl group, resulting in different reactivity and biological activity.
1-Propanaminium, 3-(4-formyl-2-hydroxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, chloride: Lacks the methoxy group, leading to different chemical properties and applications.
1-Propanaminium, 3-(4-formyl-2-methoxyphenoxy)-2-hydroxy-N,N,N-trimethyl-, bromide: Contains a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
84714-21-6 |
|---|---|
分子式 |
C14H22ClNO4 |
分子量 |
303.78 g/mol |
IUPAC名 |
[3-(4-formyl-2-methoxyphenoxy)-2-hydroxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C14H22NO4.ClH/c1-15(2,3)8-12(17)10-19-13-6-5-11(9-16)7-14(13)18-4;/h5-7,9,12,17H,8,10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OVKMEDHAOFFOLT-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC(COC1=C(C=C(C=C1)C=O)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


